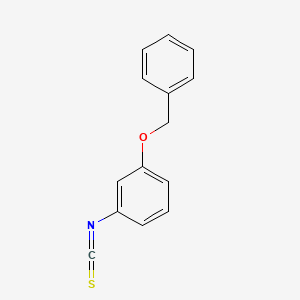

3-Benzyloxyphenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c17-11-15-13-7-4-8-14(9-13)16-10-12-5-2-1-3-6-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLFNDXMZQJMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340089 | |

| Record name | 3-Benzyloxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-36-6 | |

| Record name | 3-Benzyloxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206559-36-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Benzyloxyphenyl isothiocyanate chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Benzyloxyphenyl Isothiocyanate

Introduction

Aryl isothiocyanates, organic compounds distinguished by the presence of an -N=C=S functional group attached to an aromatic system, represent a class of molecules with profound significance in both synthetic chemistry and drug discovery.[1][2] Their unique electrophilic nature makes them versatile intermediates for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles.[3] Furthermore, many isothiocyanates, both natural and synthetic, exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] This guide provides a detailed technical overview of this compound, a specific derivative that combines the reactive isothiocyanate moiety with a benzyloxy-substituted phenyl ring, offering unique potential for applications in medicinal chemistry and materials science. We will explore its synthesis, characterization, reactivity, and potential applications, providing a foundational resource for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound whose structure integrates a reactive isothiocyanate group at the meta-position of a phenyl ring ether-linked to a benzyl group.[6] This combination of functional groups dictates its physical and chemical behavior.

| Property | Value | Source(s) |

| IUPAC Name | 1-(benzyloxy)-3-isothiocyanatobenzene | [7][8] |

| Molecular Formula | C₁₄H₁₁NOS | [6][9] |

| Molecular Weight | 241.31 g/mol | [6][9] |

| Physical Form | Solid | [6] |

| CAS Number | 206559-36-6 | [7] |

| SMILES String | S=C=Nc1cccc(OCc2ccccc2)c1 | [6] |

| InChI Key | QJLFNDXMZQJMDL-UHFFFAOYSA-N | [6][8] |

Synthesis and Characterization

The synthesis of aryl isothiocyanates is a well-established area of organic chemistry, with the most common methods commencing from the corresponding primary amine.[1][4][10]

General Synthetic Pathway

The predominant route to this compound involves the reaction of its precursor, 3-benzyloxyaniline, with a thiocarbonylating agent. The most common and versatile method utilizes carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt, which is subsequently decomposed to the isothiocyanate using a desulfurating agent.[4][10][11]

Experimental Protocol: Synthesis from 3-Benzyloxyaniline

This protocol is a generalized procedure based on established methods for aryl isothiocyanate synthesis.[11][12] Researchers should optimize conditions for specific scales and equipment.

-

Dithiocarbamate Salt Formation: To a stirred solution of 3-benzyloxyaniline (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran or dimethyl sulfoxide) under an inert atmosphere, add a base such as triethylamine (1.1 eq).[12][13] Add carbon disulfide (1.2 eq) dropwise while maintaining the temperature at 0-5 °C. Allow the mixture to stir at room temperature for 2-4 hours until the formation of the dithiocarbamate salt is complete, which can be monitored by TLC.

-

Desulfuration: To the reaction mixture containing the in situ generated dithiocarbamate salt, add a desulfurating agent. A common choice is p-toluenesulfonyl chloride (1.1 eq).[11] Stir the reaction for an additional 1-3 hours at room temperature.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is critical. The following table outlines the key spectroscopic features expected for this compound, based on data for analogous compounds.[14][15]

| Spectroscopy | Feature | Expected Characteristics | Rationale |

| Infrared (IR) | -N=C=S Asymmetric Stretch | Strong, broad absorption band at ~2100-2200 cm⁻¹ | This intense and characteristic band is highly diagnostic for the isothiocyanate functional group.[14][15] |

| ¹³C NMR | Isothiocyanate Carbon (-N=C=S ) | Chemical shift at ~130-140 ppm | The carbon of the isothiocyanate group is significantly downfield and serves as a clear identifier, distinguishing it from the isomeric thiocyanate (~110-115 ppm).[15] |

| ¹H NMR | Aromatic & Methylene Protons | Complex multiplets in the aromatic region (~7.0-7.5 ppm). A singlet for the benzylic methylene (-O-CH₂-) protons around 5.1 ppm. | The signals will reflect the protons on the two distinct aromatic rings and the benzylic linker. |

| Mass Spec (MS) | Molecular Ion Peak | [M]+ peak at m/z = 241.06 | Confirms the molecular weight of the compound.[16] |

Chemical Reactivity and Stability

The synthetic utility of this compound is derived from the electrophilic nature of the central carbon atom in the -N=C=S group.[2][3] This carbon is susceptible to attack by a wide range of nucleophiles.

Reactions with Nucleophiles

The primary mode of reactivity involves the addition of nucleophiles (Nu⁻) to the isothiocyanate carbon, leading to the formation of various functionalized products, most commonly thioureas (from amines) or dithiocarbamates (from thiols).[17]

This reactivity is the cornerstone of its application as a building block. For instance, reaction with primary or secondary amines yields substituted thioureas, which are common scaffolds in medicinal chemistry. The reaction conditions, particularly pH, can influence the outcome when competing nucleophiles are present; amines are generally more reactive at higher pH (9-11), while thiols can react at a more neutral pH (6-8).[17]

Stability and Storage

Applications in Research and Drug Development

The interest in this compound for researchers stems from two key areas: its potential as a biologically active agent and its utility as a synthetic intermediate.

-

Anticancer and Chemopreventive Potential: Many isothiocyanates, including the structurally related benzyl isothiocyanate (BITC), are known to exhibit potent anticancer properties.[20][21][22] These compounds can induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[1][5][22] The benzyloxy moiety in the 3-position could serve to modulate the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic profiles or novel target interactions.[23]

-

Synthetic Building Block: The predictable reactivity of the isothiocyanate group makes it an invaluable tool for constructing more complex molecules. It serves as a precursor for synthesizing heterocycles like thiazoles, triazoles, and thiadiazoles, which are privileged structures in drug discovery.[3]

-

Bioconjugation: Isothiocyanates are frequently used as labeling reagents to attach fluorescent dyes or other tags to proteins and amino acids, typically by reacting with lysine residues.[17][24]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory setting.[6][7]

Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with multiple hazards.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment | Chronic 1, Acute 1 | H410: Very toxic to aquatic life with long-lasting effects |

(Source: Sigma-Aldrich, ChemicalBook Safety Data Sheets)[6][7]

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[18][19] Ensure that an eyewash station and safety shower are readily accessible.[18][19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][18]

-

Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors.[18] Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][18]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[18][19]

-

Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[18]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[18][19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[18]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18]

Conclusion

This compound is a multifaceted chemical compound with significant potential for scientific research and development. Its well-defined synthesis and predictable reactivity make it a valuable building block for complex molecular architectures and heterocyclic systems. Drawing from the established biological profile of related isothiocyanates, this derivative warrants further investigation for its potential therapeutic applications, particularly in oncology. However, its hazardous nature necessitates strict adherence to safety protocols during handling and use. This guide provides the core chemical knowledge base to enable researchers to harness the properties of this compound safely and effectively in their work.

References

- PubChemLite. This compound (C14H11NOS). [Link]

- Fisher Scientific. SAFETY DATA SHEET - 4-(Benzyloxy)phenyl isothiocyanate (EU). [Link]

- MDPI. Recent Advancement in the Synthesis of Isothiocyanates. [Link]

- Chemical Papers. Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. [Link]

- ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]

- Bulgarian Chemical Communications. Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. [Link]

- PubChem. Benzyl Isothiocyanate. [Link]

- PubMed. In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus. [Link]

- Organic Chemistry Portal. Isothiocyanate synthesis. [Link]

- ResearchGate. Reactivity of the isothiocyanate group with cysteine and lysine. [Link]

- American Chemical Society. Benzyl isothiocyanate. [Link]

- ARKAT USA. Reactivity and diverse synthetic applications of acyl isothiocyanates. [Link]

- Google Patents.

- FooDB. Showing Compound 3-Benzylisothiocyanate (FDB004133). [Link]

- Georganics. 3-(Methoxycarbonyl)phenyl isothiocyanate. [Link]

- Journal of the Chemical Society, Perkin Transactions 1. The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates. [Link]

- Wikipedia. Isothiocyanate. [Link]

- National Institutes of Health. Synergistic Action of Benzyl Isothiocyanate and Sorafenib in a Nanoparticle Delivery System for Enhanced Triple-Negative Breast Cancer Treatment. [Link]

- PubMed. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates. [Link]

- PubMed. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells. [Link]

- ResearchGate. Isothiocyanates in Medicine: A Comprehensive Review on Phenylethyl-, Allyl-, and Benzyl-Isothiocyanates. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Isothiocyanates | Fisher Scientific [fishersci.co.uk]

- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Isothiocyanate synthesis [organic-chemistry.org]

- 12. US4248869A - Phenyl isothiocyanate derivatives and their production - Google Patents [patents.google.com]

- 13. BENZYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 14. chemicalpapers.com [chemicalpapers.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. PubChemLite - this compound (C14H11NOS) [pubchemlite.lcsb.uni.lu]

- 17. researchgate.net [researchgate.net]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. fishersci.com [fishersci.com]

- 20. In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. acs.org [acs.org]

- 22. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synergistic Action of Benzyl Isothiocyanate and Sorafenib in a Nanoparticle Delivery System for Enhanced Triple-Negative Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bcc.bas.bg [bcc.bas.bg]

A Senior Application Scientist's Guide to the Synthesis of 3-Benzyloxyphenyl Isothiocyanate from Primary Amines

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-benzyloxyphenyl isothiocyanate, a valuable building block in medicinal chemistry and drug development.[1][2][3] We will delve into the core chemical principles, explore various synthetic strategies, and provide detailed, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to master the synthesis of this important intermediate.

Introduction: The Significance of the Isothiocyanate Moiety

Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group.[4] They are widely recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] This has led to their extensive use as pharmacophores and key intermediates in the synthesis of pharmaceuticals.[1][3] this compound, in particular, serves as a versatile precursor for a range of complex molecules due to the presence of the reactive isothiocyanate group and the benzyloxy protecting group, which allows for further selective modifications.[6]

Foundational Chemistry: The Conversion of Primary Amines to Isothiocyanates

The synthesis of aryl isothiocyanates from primary aromatic amines is a cornerstone of isothiocyanate chemistry. The most prevalent and historically significant approach involves a two-step process: the formation of a dithiocarbamate salt followed by its decomposition (desulfurization) to yield the isothiocyanate.[3][5][7]

Step 1: Dithiocarbamate Salt Formation

The initial step involves the reaction of the primary amine, in this case, 3-benzyloxyaniline, with carbon disulfide (CS₂) in the presence of a base. The base deprotonates the amine, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of CS₂. This reaction forms a dithiocarbamate salt. The choice of base is crucial and can range from organic bases like triethylamine to inorganic bases such as potassium carbonate.[8][9]

Step 2: Desulfurization of the Dithiocarbamate Salt

The intermediate dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate. A wide array of reagents can be employed for this transformation, each with its own advantages and disadvantages in terms of reactivity, safety, and substrate scope.[5]

Synthetic Strategies: A Comparative Analysis

The selection of the appropriate synthetic route is paramount and depends on factors such as scale, available resources, and the sensitivity of the starting material. Below, we compare several common methods for the synthesis of aryl isothiocyanates.

The Thiophosgene Method: The Classic but Hazardous Route

Thiophosgene (CSCl₂) has historically been a go-to reagent for the direct conversion of primary amines to isothiocyanates.[10] The reaction is typically fast and high-yielding.[10] However, the extreme toxicity of thiophosgene necessitates stringent safety precautions, including the use of a certified chemical fume hood and specialized personal protective equipment.[5][10]

Thiophosgene Alternatives: Prioritizing Safety without Compromising Efficiency

The significant hazards associated with thiophosgene have driven the development of safer alternatives.

-

Triphosgene: A solid and therefore less volatile alternative to thiophosgene, triphosgene (bis(trichloromethyl) carbonate) can be used to generate phosgene in situ. While still highly toxic, it is considered safer to handle than thiophosgene.[5] It is effective for the synthesis of aryl isothiocyanates.[5][11]

-

1,1'-Thiocarbonyldi-2(1H)-pyridone (TCDP): TCDP is a milder and much safer alternative to thiophosgene.[10] The reaction proceeds under neutral conditions, making it suitable for sensitive substrates. However, reaction times are generally longer compared to the thiophosgene method.[10]

Dithiocarbamate Decomposition Methods: A Versatile and Widely Used Approach

The in situ formation and subsequent decomposition of dithiocarbamate salts is the most common and versatile method for isothiocyanate synthesis.[5][8] The choice of desulfurizing agent is critical to the success of this method.

| Desulfurizing Agent | Reaction Conditions | Advantages | Disadvantages |

| Tosyl Chloride | Mild, often at 0 °C to room temperature | Readily available, efficient for a broad range of amines.[8] | Can sometimes lead to side products. |

| Ethyl Chloroformate | Typically performed at low temperatures | Effective and widely used.[5] | Requires careful control of reaction conditions. |

| Di-tert-butyl dicarbonate (Boc₂O) | Mild, room temperature | Produces volatile byproducts, simplifying purification.[12] | May not be as reactive for all substrates. |

| Hydrogen Peroxide | Aqueous or protic solvents | "Green" reagent, simple workup.[5] | May not be suitable for all functional groups. |

| Iodine | Mild conditions | Effective for a range of amines.[5] | Stoichiometric use of iodine can be a drawback. |

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on specific laboratory conditions and substrate purity.

Synthesis of the Starting Material: 3-Benzyloxyaniline

3-Benzyloxyaniline is a commercially available starting material.[13][14] It is a pale brown solid with a melting point of 63-67 °C.[14]

**dot

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound using Tosyl Chloride

This protocol is adapted from a general method for the preparation of isothiocyanates from primary amines.[8]

Materials:

-

3-Benzyloxyaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (TEA)

-

Tosyl chloride (TsCl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-benzyloxyaniline (1.0 eq) and triethylamine (2.2 eq) in dichloromethane, add carbon disulfide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the dithiocarbamate salt by thin-layer chromatography (TLC).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of tosyl chloride (1.1 eq) in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Troubleshooting and Optimization

Low yields are a common issue in isothiocyanate synthesis. The following troubleshooting guide can help address potential problems.

**dot

Caption: Troubleshooting workflow for low isothiocyanate yield.

Purification and Characterization

Purification of isothiocyanates is typically achieved by column chromatography on silica gel.[2][9] However, some isothiocyanates can be sensitive to prolonged exposure to silica. In such cases, minimizing the time on the column or using a less acidic stationary phase is recommended.[12]

The final product should be characterized by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic strong and broad absorption of the -N=C=S group, typically around 2100 cm⁻¹.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion

The synthesis of this compound from its primary amine precursor is a well-established yet nuanced transformation. While various methods exist, the decomposition of an in situ generated dithiocarbamate salt offers a balance of efficiency, safety, and versatility. By understanding the underlying chemical principles and carefully selecting reagents and reaction conditions, researchers can reliably access this valuable synthetic intermediate. This guide provides a solid foundation for the successful synthesis and purification of this compound, empowering scientists in their drug discovery and development endeavors.

References

-

Synthesis of Isothiocyanates: An Update. National Institutes of Health. [Link]

-

Facile and Versatile Synthesis of Alkyl and Aryl Isothiocyanates by Using Triphosgene and CoSolvent. Taylor & Francis Online. [Link]

-

Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. [Link]

-

Isothiocyanate synthesis. Organic Chemistry Portal. [Link]

-

New Syntheses of Aryl isothiocyanates. ResearchGate. [Link]

-

General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. [Link]

-

Preparation of Aryl Isothiocyanates via Protected Phenylthiocarbamates and Application to the Synthesis of Caffeic Acid (4-Isothiocyanato)phenyl Ester. ACS Publications. [Link]

-

A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Publishing. [Link]

- HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION.

-

Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Chemistry Portal. [Link]

-

Preparation of isothiocyanates a. ResearchGate. [Link]

-

Recent Advancement in the Synthesis of Isothiocyanates. [Link]

-

Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. National Institutes of Health. [Link]

-

Fermentation-Assisted Extraction of Isothiocyanates from Brassica Vegetable Using Box-Behnken Experimental Design. National Institutes of Health. [Link]

-

Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

3-Benzyloxyaniline | C13H13NO | CID 92892. National Institutes of Health. [Link]

-

3-BENZYLOXYANILINE. ChemBK. [Link]

Sources

- 1. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Fermentation-Assisted Extraction of Isothiocyanates from Brassica Vegetable Using Box-Behnken Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 3-BENZYLOXYANILINE CAS#: 1484-26-0 [m.chemicalbook.com]

- 14. chembk.com [chembk.com]

3-Benzyloxyphenyl isothiocyanate mechanism of action in cancer cells

An In-Depth Technical Guide to the Mechanism of Action of 3-Benzyloxyphenyl Isothiocyanate in Cancer Cells

A Note on the Scope of this Guide: Scientific literature specifically detailing the mechanistic action of this compound in oncology is limited. However, the biological activity of isothiocyanates (ITCs) is conferred by the highly reactive -N=C=S functional group.[1] This guide will therefore focus on the extensively studied mechanisms of Benzyl Isothiocyanate (BITC), a closely related and representative compound of this class. The principles and pathways detailed herein are foundational to the anti-cancer activity of aromatic isothiocyanates and provide an authoritative framework for understanding the probable mechanism of action of this compound.

Introduction: Isothiocyanates as Anti-Cancer Agents

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds, many of which are derived from glucosinolate precursors found in cruciferous vegetables like broccoli, watercress, and cabbage.[2][3] A significant body of preclinical evidence has established their efficacy in the prevention and treatment of several cancers.[2] ITCs exert potent anti-cancer effects by modulating a wide array of signaling pathways involved in cell proliferation, apoptosis, cell cycle arrest, angiogenesis, and metastasis.[2][4]

Benzyl isothiocyanate (BITC) is one of the most well-characterized ITCs, demonstrating robust anti-tumor activity in numerous cancer models.[2][5] Its mechanism of action is multifaceted, initiating a cascade of cellular events that culminate in the death of cancer cells. This guide provides a detailed exploration of these core mechanisms, supported by field-proven experimental protocols for their investigation.

Overview of Isothiocyanate Synthesis

The synthesis of isothiocyanates is well-established, enabling their availability for research and drug development. A common and versatile method involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then decomposed using a desulfurylating reagent, such as p-toluenesulfonyl chloride, to yield the corresponding isothiocyanate.[6][7] This accessibility allows for the creation of diverse ITC analogues, like this compound, for structure-activity relationship studies.

Core Mechanism of Action in Cancer Cells

The anti-cancer activity of BITC is not mediated by a single target but rather by a coordinated disruption of multiple critical cellular processes. The central events are the induction of acute oxidative stress, which triggers downstream signaling cascades leading to cell cycle arrest and programmed cell death (apoptosis).

Induction of Reactive Oxygen Species (ROS)

A primary and rapid response to BITC in cancer cells is the generation of Reactive Oxygen Species (ROS), such as superoxide anions and hydrogen peroxide.[3][8] This occurs through mechanisms including the depletion of intracellular glutathione (GSH), a key cellular antioxidant. The resulting acute redox stress overwhelms the cancer cell's antioxidant capacity, leading to oxidative damage to DNA, proteins, and lipids, thereby initiating cell death pathways.[3]

Cell Cycle Arrest at the G2/M Phase

BITC effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M transition. This prevents cells from entering mitosis and dividing. The arrest is biochemically characterized by a significant decrease in the protein levels of key G2/M regulatory proteins, including:

-

Cyclin-dependent kinase 1 (Cdk1)

-

Cyclin B1

-

Cell division cycle 25B/C (Cdc25B/C)

The downregulation of these proteins prevents the formation of the active Cyclin B1/Cdk1 complex, which is essential for mitotic entry.[1]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a major outcome of BITC treatment in a wide range of cancer cell lines.[2] BITC activates both the intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) apoptotic pathways.

-

Intrinsic Pathway: This is a key pathway activated by BITC. The generation of ROS leads to a loss of mitochondrial membrane potential (ΔΨm). This event is regulated by the Bcl-2 family of proteins, where BITC causes an increase in the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2. This shift promotes the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a caspase cascade, beginning with the initiator caspase-9 and culminating in the activation of the executioner caspase-3. Activated caspase-3 then cleaves critical cellular substrates, such as poly(ADP-ribose)polymerase (PARP), leading to the systematic dismantling of the cell.[9]

-

Extrinsic Pathway: Some studies have shown that BITC can also activate the extrinsic pathway through the upregulation of death receptors like DR4 and DR5 on the cell surface. Binding of their ligands triggers a separate caspase cascade, starting with caspase-8, which can also activate the executioner caspases.

Modulation of Key Signaling Pathways

BITC's effects on ROS generation, cell cycle, and apoptosis are controlled by its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, comprising ERK, JNK, and p38, is a central signaling hub targeted by BITC. Activation of these kinases by BITC-induced oxidative stress plays a complex role:

-

JNK and p38 Activation: Phosphorylation (activation) of JNK and p38 is strongly linked to the induction of apoptosis.

-

ERK Activation: The role of ERK is more nuanced. Evidence suggests that BITC-mediated ERK activation is primarily involved in mediating G2/M cell cycle arrest.

-

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation and survival. BITC has been shown to inhibit the tyrosine phosphorylation of STAT3, thereby blocking its activation. This leads to the downregulation of STAT3 target genes involved in cell survival and a subsequent increase in apoptosis.

-

NF-κB Pathway: Similar to STAT3, Nuclear Factor kappa B (NF-κB) is another pro-survival transcription factor that is often overactive in cancer cells. BITC treatment can inhibit NF-κB activation, contributing to its anti-proliferative and pro-apoptotic effects.

-

PI3K/AKT Pathway: The PI3K/AKT pathway is a critical pro-survival pathway that is frequently hyperactivated in cancer. BITC has been shown to inhibit this pathway, further sensitizing cancer cells to apoptosis.

Visualization of Cellular Mechanisms

Signaling Pathway Diagram

The following diagram illustrates the interconnected signaling pathways modulated by BITC, leading to cancer cell death.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Isothiocyanate synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 3-Benzyloxyphenyl Isothiocyanate

Abstract

Isothiocyanates (ITCs) are a well-established class of bioactive compounds, predominantly derived from cruciferous vegetables, with significant therapeutic potential.[1] This technical guide provides a comprehensive examination of 3-Benzyloxyphenyl isothiocyanate, a synthetic aryl isothiocyanate. Due to the limited direct research on this specific molecule, this guide establishes a predictive framework for its biological activity by drawing parallels with its extensively studied structural analog, Benzyl isothiocyanate (BITC). We project that this compound will exhibit potent anticancer and anti-inflammatory activities. The core of these activities is attributed to the electrophilic isothiocyanate (-N=C=S) group, which likely drives the induction of oxidative stress, modulation of critical signaling pathways such as STAT3 and NF-κB, and initiation of programmed cell death (apoptosis). This document details the probable mechanisms of action, provides validated experimental protocols for investigation, and presents a logical workflow for future research and drug development.

Introduction: The Isothiocyanate Landscape

Isothiocyanates (ITCs) are naturally occurring organosulfur compounds generated from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables like broccoli, cabbage, and watercress.[1] The shared structural feature of all ITCs is the highly reactive -N=C=S functional group. This group acts as a potent electrophile, readily reacting with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins like glutathione, thereby modulating their function.[2]

This reactivity is the foundation for the diverse biological effects of ITCs, which include potent anticarcinogenic, anti-inflammatory, and antimicrobial properties.[1][3] Benzyl isothiocyanate (BITC), a simple yet powerful aromatic ITC, has been the subject of extensive research, demonstrating efficacy against numerous cancer cell lines and in preclinical models.[4]

1.1. Introducing this compound

This compound is an aromatic ITC distinguished by a benzyloxy substituent at the meta-position of the phenyl ring. While direct studies on its biological activity are not widely published, its structure allows for scientifically grounded predictions based on the known activities of BITC.

-

Isothiocyanate Group (-N=C=S): The primary driver of biological activity through electrophilic reactions.

-

Aromatic Ring: Provides a scaffold and influences lipophilicity and electronic properties.

-

Benzyloxy Group (-O-CH₂-C₆H₅): This bulky, lipophilic group is expected to significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability and altering protein-binding interactions compared to the simpler benzyl group in BITC.

Synthesis of Aryl Isothiocyanates

The synthesis of aryl isothiocyanates like this compound is well-established, typically proceeding from the corresponding primary amine. The most common method involves the formation of a dithiocarbamate salt, which is subsequently decomposed to yield the target isothiocyanate.[5][6]

Protocol 2.1: General Synthesis of this compound

This protocol describes a reliable, two-step, one-pot synthesis starting from 3-benzyloxyaniline.

Causality: The reaction hinges on the nucleophilic attack of the primary amine on carbon disulfide to form a dithiocarbamate intermediate. A desulfurylating agent is then used to eliminate a sulfur equivalent, resulting in the stable isothiocyanate.

Materials:

-

3-Benzyloxyaniline

-

Carbon disulfide (CS₂)

-

A base (e.g., Triethylamine or aqueous NaOH)

-

A desulfurylating agent (e.g., p-Toluenesulfonyl chloride, Ethyl chloroformate)

-

An appropriate solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolution: Dissolve 3-benzyloxyaniline (1 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Dithiocarbamate Formation: Add the base (1.1 equivalents) followed by the slow, dropwise addition of carbon disulfide (1.2 equivalents) while stirring at room temperature. The reaction is typically monitored by TLC until the starting amine is consumed.

-

Decomposition: Cool the reaction mixture in an ice bath. Slowly add the desulfurylating agent (1.1 equivalents).

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure this compound.

Diagram 1: Synthesis Workflow

Caption: General workflow for synthesizing this compound from its primary amine.

Predicted Biological Activities and Mechanisms of Action

Based on extensive data for BITC, this compound is predicted to be a potent anticancer and anti-inflammatory agent.[1]

Anticancer Activity

The primary anticancer mechanism of ITCs involves inducing overwhelming cellular stress, leading to cell cycle arrest and apoptosis.[4][7]

3.1.1. Induction of Apoptosis via Reactive Oxygen Species (ROS)

A hallmark of BITC's activity is the rapid generation of intracellular ROS.[8][9][10] Cancer cells, with their elevated metabolic rate, often exist in a state of heightened oxidative stress, making them more vulnerable to further ROS induction than normal cells.[11] This targeted ROS accumulation triggers a cascade of events leading to apoptosis.

Mechanism:

-

ROS Generation: The ITC reacts with intracellular thiols, particularly glutathione (GSH), disrupting the cell's redox balance and leading to a surge in ROS.[9][12]

-

Mitochondrial Disruption: ROS accumulation leads to the loss of mitochondrial membrane potential (ΔΨm).

-

Apoptosome Formation: The compromised mitochondria release apoptogenic factors like cytochrome c into the cytosol.

-

Caspase Activation: Cytochrome c initiates the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3 and -7.[2][11]

-

Cell Death: Executioner caspases dismantle the cell by cleaving key structural proteins and activating DNAses, resulting in the characteristic morphological changes of apoptosis.[2]

Diagram 2: Predicted Apoptotic Pathway

Caption: A logical workflow for the synthesis and biological evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule in the landscape of cancer and inflammatory disease research. Based on the robust evidence from its structural analog, BITC, it is highly probable that this compound will demonstrate significant bioactivity through ROS-mediated apoptosis and the inhibition of key pro-survival and pro-inflammatory pathways like STAT3 and NF-κB. The benzyloxy moiety may further enhance its cellular uptake and potency.

This guide provides the foundational logic and validated protocols necessary for its systematic investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: Confirming the synthesis and purity of the compound.

-

In Vitro Screening: Validating its cytotoxic effects across a panel of cancer cell lines to determine its potency and selectivity.

-

Mechanistic Elucidation: Confirming the predicted mechanisms of action (ROS, apoptosis, STAT3/NF-κB inhibition) using the protocols outlined herein.

-

Preclinical In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of cancer and inflammation.

The exploration of this compound and its derivatives could lead to the development of novel and potent therapeutic agents.

References

-

Dinh, T. N., Parat, M. O., Ong, Y. S., & Khaw, K. Y. (2021). Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. Pharmacological Research, 169, 105666. [Link]

-

Xiao, D., & Singh, S. V. (2006). Benzyl isothiocyanate–induced apoptosis in human breast cancer cells is initiated by reactive oxygen species and regulated by Bax and Bak. Molecular Cancer Therapeutics, 5(11), 2931–2945. [Link]

-

Lin, J. F., Tsai, T. F., Yang, S. C., Lin, Y. C., Chen, H. E., Chou, K. Y., & Hwang, T. I. S. (2017). Benzyl Isothiocyanate Induces Apoptosis and Inhibits Tumor Growth in Canine Mammary Carcinoma via Downregulation of the Cyclin B1/Cdk1 Pathway. Frontiers in Veterinary Science, 4, 219. [Link]

-

Dinh, T. N., et al. (2021). A comprehensive review on the anticancer activities of benzyl isothiocyanate. Semantic Scholar. [Link]

-

Su, C. K., et al. (2016). Benzyl isothiocyanate promotes apoptosis of oral cancer cells via an acute redox stress-mediated DNA damage response. Food and Chemical Toxicology, 97, 335-344. [Link]

-

Boreddy, S. R., & Srivastava, S. K. (2009). Dietary agent, benzyl isothiocyanate inhibits signal transducer and activator of transcription 3 phosphorylation and collaborates with sulforaphane in the growth suppression of PANC-1 cancer cells. Cancer Cell International, 9, 24. [Link]

-

Lin, J. F., et al. (2017). Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells. Oncotarget, 8(13), 20853–20866. [Link]

-

Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda. [Link]

-

Szaflarski, W., et al. (2021). Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells. International Journal of Molecular Sciences, 22(21), 11772. [Link]

-

Hsieh, Y. S., et al. (2021). Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells. Oncology Reports, 45(5), 1-1. [Link]

-

Chen, Y. J., et al. (2021). Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats. Food & Function, 12(2), 705-717. [Link]

-

Kasiappan, R., et al. (2014). Benzyl Isothiocyanate (BITC) Induces Reactive Oxygen Species-dependent Repression of STAT3 Protein by Down-regulation of Specificity Proteins in Pancreatic Cancer. The Journal of Biological Chemistry, 289(41), 28233–28244. [Link]

-

Lin, J. F., et al. (2017). Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells. Oncotarget, 8(13), 20853-20866. [Link]

-

Lee, Y. M., et al. (2009). Benzyl Isothiocyanate Exhibits Anti-Inflammatory Effects in Murine Macrophages and in Mouse Skin. Journal of Molecular Medicine, 87(12), 1251-1261. [Link]

-

Kim, J. H., et al. (2022). Benzyl Isothiocyanate Attenuates Inflammasome Activation in Pseudomonas aeruginosa LPS-Stimulated THP-1 Cells and Exerts Regulation through the MAPKs/NF-κB Pathway. International Journal of Molecular Sciences, 23(19), 11883. [Link]

-

Ali, S., et al. (2010). Role of STAT-3 in the Induction of Apoptosis in Pancreatic Cancer Cells by Benzyl Isothiocyanate. JNCI: Journal of the National Cancer Institute, 102(2), 116-131. [Link]

-

Sundar, D., et al. (2025). Benzyl isothiocyanate triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells. International Immunopharmacology, 163, 115208. [Link]

-

Boreddy, S. R., & Srivastava, S. K. (2010). Effect of benzyl isothiocyanate (BITC) on STAT-3 DNA-binding and related downstream effects in pancreatic cancer. ResearchGate. [Link]

-

Srivastava, S. K., et al. (2003). Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells. Molecular Cancer Therapeutics, 2(10), 1123-1132. [Link]

-

Boreddy, S. R., & Srivastava, S. K. (2009). Dietary agent, benzyl isothiocyanate inhibits signal transducer and activator of transcription 3 phosphorylation and collaborates with sulforaphane in the growth suppression of PANC-1 cancer cells. ResearchGate. [Link]

-

Nakamura, Y., et al. (2004). Benzyl isothiocyanate inhibits excessive superoxide generation in inflammatory leukocytes: implication for prevention against inflammation-related carcinogenesis. Carcinogenesis, 25(4), 567-575. [Link]

-

Moon, S., et al. (2023). Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. [Link]

-

Moon, S., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Pharmacognosy Magazine. (n.d.). Anticancer effect of benzyl isothiocyanate on the apoptosis of human gemcitabine-resistant pancreatic cancer MIA PaCa-2/GemR cells (MIA RG100). Pharmacognosy Magazine. [Link]

- Google Patents. (n.d.). Process for the preparation of isothiocyanates.

Sources

- 1. research.monash.edu [research.monash.edu]

- 2. mdpi.com [mdpi.com]

- 3. Benzyl isothiocyanate exhibits anti-inflammatory effects in murine macrophages and in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Frontiers | Benzyl Isothiocyanate Induces Apoptosis and Inhibits Tumor Growth in Canine Mammary Carcinoma via Downregulation of the Cyclin B1/Cdk1 Pathway [frontiersin.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Benzyl isothiocyanate promotes apoptosis of oral cancer cells via an acute redox stress-mediated DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzyl Isothiocyanate (BITC) Induces Reactive Oxygen Species-dependent Repression of STAT3 Protein by Down-regulation of Specificity Proteins in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 3-Benzyloxyphenyl Isothiocyanate in Organic Solvents: A Technical and Practical Guide

Abstract

3-Benzyloxyphenyl isothiocyanate is a compound of significant interest in medicinal chemistry and drug development, largely due to the diverse biological activities associated with the isothiocyanate functional group.[1] The efficacy of this compound in various synthetic and biological applications is intrinsically linked to its behavior in solution. A thorough understanding of its solubility in different organic solvents is paramount for researchers in designing experiments, developing formulations, and ensuring reproducible results. This technical guide provides a comprehensive overview of the predicted solubility of this compound, grounded in fundamental chemical principles and data from analogous structures. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate critical data tailored to their specific laboratory conditions.

Introduction to this compound

This compound (C₁₄H₁₁NOS, Molar Mass: 241.31 g/mol ) is a solid organic compound characterized by a benzyl ether group and a reactive isothiocyanate moiety on a phenyl ring. The isothiocyanate group (–N=C=S) is a well-established pharmacophore found in numerous naturally occurring and synthetic compounds, renowned for its anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The benzyloxy group, on the other hand, modulates the lipophilicity and steric profile of the molecule, which can significantly influence its interaction with biological targets and its physicochemical properties, including solubility.

A precise understanding of solubility is not merely an academic exercise; it is a critical parameter that dictates:

-

Reaction Kinetics: The rate and efficiency of chemical reactions in solution.

-

Purification and Isolation: The selection of appropriate solvents for crystallization, chromatography, and extraction.

-

Biological Assays: The achievable concentration range in in vitro and in vivo studies, preventing compound precipitation and ensuring accurate dose-response relationships.

-

Formulation Development: The design of stable and effective delivery systems for therapeutic applications.

This guide will first explore the theoretical underpinnings of this compound's solubility and then provide a practical framework for its empirical determination.

Theoretical Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a reliable qualitative and semi-quantitative profile can be predicted based on its molecular structure and by drawing parallels with structurally similar isothiocyanates. The molecule's solubility is governed by the interplay between its nonpolar aromatic regions (the phenyl and benzyl rings) and its polar functional groups (the ether linkage and the isothiocyanate group).

The principle of "like dissolves like" is the cornerstone of this analysis. Solvents that can effectively solvate both the hydrophobic and polar moieties of the molecule will exhibit the highest dissolving capacity.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents possess high dielectric constants and are strong hydrogen bond acceptors, allowing them to interact favorably with the polar isothiocyanate and ether groups. Their ability to accommodate the nonpolar aromatic rings contributes to strong solvation. Isothiocyanates like benzyl isothiocyanate are known to be soluble in DMSO.[3] |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High to Moderate | These solvents have an intermediate polarity and are excellent at dissolving a wide range of organic compounds. They can effectively solvate the entire molecule, balancing the interactions with both polar and nonpolar regions. DCM is a common solvent for the extraction of isothiocyanates.[4] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | Moderate | These solvents are less polar than chlorinated solvents but can still engage in dipole-dipole interactions and act as hydrogen bond acceptors for the ether linkage. Their hydrocarbon character allows for favorable interactions with the aromatic rings. |

| Ketones | Acetone | Moderate | Acetone is a polar aprotic solvent that is a good general solvent for many organic solids. Phenyl isothiocyanate is known to be soluble in acetone.[5] |

| Alcohols (Polar Protic) | Ethanol, Methanol | Moderate to Low | The hydroxyl group of alcohols can act as a hydrogen bond donor and acceptor. While they can interact with the polar groups of the solute, the extensive hydrogen bonding network of the solvent itself can make it energetically less favorable to create a cavity for the large, nonpolar benzyloxy group. Benzyl isothiocyanate is reported to be soluble in ethanol.[3] |

| Nonpolar | Hexanes, Toluene | Low | The dominant intermolecular forces in these solvents are weak van der Waals forces. These are insufficient to overcome the crystal lattice energy of the solid this compound and solvate its polar functional groups effectively. Phenyl isothiocyanate exhibits limited solubility in hexane and toluene.[5] |

| Aqueous | Water | Very Low/Insoluble | The large, hydrophobic benzyloxy and phenyl components of the molecule make it highly insoluble in water. The energy required to disrupt the strong hydrogen bonding network of water to accommodate this nonpolar molecule is substantial. The aqueous solubility of phenyl isothiocyanate is minimal.[5] |

Experimental Determination of Solubility

The following protocol describes the isothermal equilibrium method, a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent. This method ensures that the solvent is fully saturated with the solute at a given temperature, providing an accurate measure of the equilibrium solubility.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or small glass vials with screw caps

-

Magnetic stirrer and stir bars or a shaker/rotator

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

Syringes

-

Analytical balance (readable to at least 0.1 mg)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). Agitate the mixture using a magnetic stirrer or shaker for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but this should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same temperature for at least 2-4 hours to allow the excess solid to settle.

-

Sample Collection: Carefully draw a sample of the clear supernatant into a syringe, avoiding any solid particles. Immediately attach a syringe filter and dispense a known volume or mass of the clear, saturated solution into a pre-weighed container.

-

Solvent Evaporation (Gravimetric Analysis): Carefully evaporate the solvent from the pre-weighed container. This can be done under a gentle stream of nitrogen, in a fume hood, or using a rotary evaporator. Ensure the temperature is kept low to prevent degradation of the compound.

-

Drying and Weighing: Once the solvent is removed, place the container with the solid residue in a vacuum desiccator until a constant mass is achieved. Record the final mass.

-

Calculation:

-

Mass of dissolved solute = (Final mass of container + residue) - (Initial mass of empty container)

-

Solubility = Mass of dissolved solute / Volume (or mass) of solvent used

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Self-Validation and Trustworthiness

To ensure the reliability of the obtained data, the following practices are essential:

-

Reproducibility: Perform each solubility measurement in triplicate to calculate the average and standard deviation.

-

Purity of Compound: Verify the purity of the this compound using techniques like HPLC or NMR before starting the experiment.

-

Solvent Purity: Use high-purity, anhydrous solvents, as trace amounts of water or other impurities can affect solubility. Note that this compound is moisture-sensitive.[6]

-

Temperature Control: Maintain a constant and accurately measured temperature throughout the equilibration and sampling process, as solubility is highly temperature-dependent.

Experimental Workflow Diagram

The logical flow of the isothermal equilibrium method for determining solubility is illustrated below.

Caption: Isothermal equilibrium solubility determination workflow.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a chemical fume hood.[7]

-

Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[6][7]

-

Corrosivity: Causes severe skin burns and serious eye damage.[7]

-

Handling: Wear protective gloves, clothing, eye protection, and face protection.[6][8]

-

Storage: Store in a cool, dry, well-ventilated place, away from moisture and incompatible materials such as strong oxidizing agents, acids, alcohols, and amines.[6][8]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[6][7]

Conclusion

References

-

Solubility profile for glutathione-phenethyl isothiocyanate (GsPEITC) conjugate in a selection of organic solvents. ResearchGate. Available from: [Link]

-

SAFETY DATA SHEET - 4-(Benzyloxy)phenyl isothiocyanate (EU). Fisher Scientific. Available from: [Link]

-

Megalopoulou, T. M., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(19), 6289. Available from: [Link]

-

Phenyl isothiocyanate. Solubility of Things. Available from: [Link]

-

Kim, J., et al. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Chemical Communications. Available from: [Link]

-

De-la-Torre, C., et al. (2014). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 37(15), 1895-1902. Available from: [Link]

-

Benzyl isothiocyanate, 622-78-6. The Good Scents Company. Available from: [Link]

-

Subbiah, V., et al. (2016). Fermentation-Assisted Extraction of Isothiocyanates from Brassica Vegetable Using Box-Behnken Experimental Design. Molecules, 21(11), 1509. Available from: [Link]

-

Wang, Y., et al. (2016). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 12, 1236-1241. Available from: [Link]

-

Benzoyl isothiocyanate. PubChem. Available from: [Link]

-

Gkikas, D., et al. (2022). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 27(13), 4058. Available from: [Link]

-

Al-Dabbas, M. M., et al. (2023). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 28(23), 7856. Available from: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Benzyl Isothiocyanate - LKT Labs [lktlabs.com]

- 4. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

Spectral Properties of 3-Benzyloxyphenyl Isothiocyanate: A Technical Guide

Introduction

3-Benzyloxyphenyl isothiocyanate is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure, incorporating a reactive isothiocyanate group and a benzyloxy moiety, makes it a valuable synthon for the creation of diverse molecular architectures, including potential therapeutic agents.[1][2] The isothiocyanate functional group is known for its bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties.[2] A precise understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties of this compound. The subsequent sections will delve into the theoretical basis for the expected spectral signals, present predicted data based on the analysis of its constituent functional groups, and offer a detailed interpretation of these spectra. The methodologies for acquiring such spectra are also outlined to provide a comprehensive resource for researchers.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound forms the basis for predicting and interpreting its spectral data. The key structural features to consider are:

-

The Isothiocyanate Group (-N=C=S): This functional group has a distinct and strong absorption in the IR spectrum.[3] In NMR, the carbon atom of this group exhibits a characteristic chemical shift.

-

The 1,3-Disubstituted Benzene Ring: The substitution pattern on this aromatic ring will dictate the multiplicity and chemical shifts of the aromatic protons and carbons in the NMR spectra.

-

The Benzyloxy Group (-O-CH₂-Ph): This group consists of a methylene bridge and a monosubstituted phenyl ring, each with its own set of characteristic NMR signals.

The interplay of these components will result in a unique spectral fingerprint for this compound.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

Experimental Protocol: Acquiring the IR Spectrum

A standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound involves the KBr pellet method.

-

Sample Preparation: A small amount of the compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is then compressed in a pellet press under high pressure to form a thin, transparent disc.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[4] A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to be dominated by a very strong and broad absorption band characteristic of the isothiocyanate group.

| Functional Group | Vibrational Mode | **Expected Frequency (cm⁻¹) ** | Intensity |

| -N=C=S | Asymmetric stretch | 2000 - 2200 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (CH₂) | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Weak |

| C-O-C | Asymmetric stretch | 1200 - 1300 | Strong |

| Aromatic C-H | Out-of-plane bend | 675 - 900 | Strong |

Interpretation:

-

Isothiocyanate Stretch: The most diagnostic peak is the intense, broad absorption between 2000 and 2200 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the -N=C=S group.[3][5] This band is a clear indicator of the presence of the isothiocyanate functionality.

-

Aromatic and Aliphatic C-H Stretches: The region above 3000 cm⁻¹ will show medium intensity peaks corresponding to the C-H stretching vibrations of the two aromatic rings.[6] Just below 3000 cm⁻¹, peaks arising from the C-H stretching of the methylene (-CH₂-) group in the benzyloxy moiety are expected.[6]

-

Aromatic C=C Stretches: A series of absorptions in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings.[6]

-

C-O-C Stretch: A strong band is anticipated in the 1200-1300 cm⁻¹ range, corresponding to the asymmetric C-O-C stretching of the ether linkage.

-

Aromatic C-H Bending: The substitution pattern on the aromatic rings will give rise to strong bands in the fingerprint region (below 900 cm⁻¹) due to out-of-plane C-H bending. The 1,3-disubstituted ring and the monosubstituted ring will each contribute to this region.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: Acquiring NMR Spectra

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.[7]

Predicted ¹H NMR Spectral Data

Caption: Proton Designations for ¹H NMR Analysis.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Hh,i,j (Benzyl Ring) | 7.2 - 7.5 | Multiplet | 5H |

| Ha,c,d,f (Phenyl Ring) | 6.8 - 7.3 | Multiplet | 4H |

| Hg (Methylene) | ~5.1 | Singlet | 2H |

Interpretation:

-

Benzyl Aromatic Protons (Hh,i,j): The five protons on the monosubstituted benzyl ring are expected to appear as a complex multiplet in the range of 7.2-7.5 ppm.[8]

-

Substituted Phenyl Protons (Ha,c,d,f): The four protons on the 1,3-disubstituted phenyl ring will also resonate in the aromatic region, likely between 6.8 and 7.3 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the benzyloxy and isothiocyanate groups.

-

Methylene Protons (Hg): The two protons of the methylene bridge in the benzyloxy group are expected to give a sharp singlet at around 5.1 ppm.[9] The singlet nature arises from the absence of adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

| -N=C =S | 130 - 140 |

| Aromatic Carbons | 110 - 160 |

| C H₂ (Methylene) | ~70 |

Interpretation:

-

Isothiocyanate Carbon: The carbon of the -N=C=S group is expected to have a chemical shift in the range of 130-140 ppm.[10] This signal can sometimes be broad.[11]

-

Aromatic Carbons: The twelve aromatic carbons from the two phenyl rings will appear in the downfield region of the spectrum, typically between 110 and 160 ppm.[12] The carbons directly attached to the oxygen and isothiocyanate groups will be the most deshielded.

-

Methylene Carbon: The carbon of the methylene bridge (-CH₂-) in the benzyloxy group is expected to resonate at approximately 70 ppm, a typical value for a carbon attached to an oxygen atom.[13]

Conclusion

The spectral properties of this compound can be reliably predicted based on its molecular structure and a comprehensive understanding of fundamental spectroscopic principles. The key diagnostic features are the strong, broad IR absorption of the isothiocyanate group around 2000-2200 cm⁻¹, and the characteristic signals in the ¹H and ¹³C NMR spectra corresponding to the benzyloxy and disubstituted phenyl moieties. This guide provides a solid framework for the identification and characterization of this important molecule, serving as a valuable tool for researchers in synthetic and medicinal chemistry.

References

- The Royal Society of Chemistry. (n.d.). General information All reagents and starting materials were commercially obtained and were used without further purification.

- ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Martvoň, A., Skačäni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.

- Durig, J. R., & Sullivan, J. F. (1982). Infrared and Raman Spectra of Methyl Thiocyanate and Methyl Isothiocyanate. The Journal of Chemical Physics, 77(12), 5873-5885.

-

Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]

- Royal Society of Chemistry. (2013). A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball mill - Supporting Information.

- ResearchGate. (n.d.). The ¹H NMR signals for the methylene proton signals of the benzyl group.

- ResearchGate. (n.d.). 1H-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl).

- Glaser, R., Hillebrand, R., & Gates, K. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. Journal of Organic Chemistry, 80(10), 5184–5191.

- ResearchGate. (n.d.). Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate.

-

PubChemLite. (n.d.). This compound (C14H11NOS). Retrieved from [Link]

-

Elixir International Journal. (n.d.). Pdf. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl Isothiocyanate. Retrieved from [Link]

-

PubChem. (n.d.). Benzoyl isothiocyanate. Retrieved from [Link]

-

DOI. (n.d.). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Contents.

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

Bulgarian Chemical Communications. (n.d.). Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, isothiocyanato-. Retrieved from [Link]

-

ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

-

Beilstein Journals. (n.d.). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 3. chemicalpapers.com [chemicalpapers.com]

- 4. elixirpublishers.com [elixirpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. 4-BENZYLOXYBENZYL ALCOHOL(836-43-1) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. | Semantic Scholar [semanticscholar.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. pubs.acs.org [pubs.acs.org]

The Enigmatic Potential of 3-Benzyloxyphenyl Isothiocyanate: A Technical Guide to Putative Therapeutic Targets

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unknowns

The family of isothiocyanates (ITCs), organic compounds characterized by the -N=C=S functional group, has garnered significant attention in the scientific community for their pleiotropic biological activities, most notably their potent anticancer and anti-inflammatory properties.[1] These compounds are abundantly found in cruciferous vegetables as glucosinolate precursors. Among the naturally occurring ITCs, benzyl isothiocyanate (BITC) has been extensively studied, revealing a multitude of therapeutic targets and intricate mechanisms of action.[2]